molecular formula C16H16FNO2S B2934060 (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide CAS No. 1706488-73-4

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2934060
CAS RN: 1706488-73-4
M. Wt: 305.37
InChI Key: ZNBZITSJJDGYBX-BQYQJAHWSA-N
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Description

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide, also known as FMA, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of acrylamide derivatives and is known to exhibit a range of biological activities, including anti-inflammatory, anticancer, and analgesic effects. In

Mechanism of Action

The exact mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and pain. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in inflammation and cancer. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that contribute to pain and inflammation.
Biochemical and Physiological Effects:
(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been found to reduce pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is its broad range of biological activities, which makes it a promising candidate for the development of novel therapeutics. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit anti-inflammatory, anticancer, and analgesic effects, which could be useful in the treatment of various diseases. However, one of the limitations of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide is its potential toxicity, which needs to be further investigated.

Future Directions

There are several future directions for the study of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide. One area of research could focus on the development of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide-based therapeutics for the treatment of inflammatory diseases, cancer, and pain. Another area of research could involve the investigation of the potential toxicity of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide and the development of safer derivatives. Additionally, further studies could be conducted to elucidate the exact mechanism of action of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide and to identify its molecular targets.

Synthesis Methods

The synthesis of (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide involves a multistep process that starts with the reaction of 3-fluorophenylacetic acid with thionyl chloride to form 3-fluorophenylacetyl chloride. This intermediate product is then reacted with 2-methoxyethylamine to form N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide. The final step involves the reaction of N-(2-(3-fluorophenyl)-2-methoxyethyl)acetamide with thiophene-2-carboxylic acid to form (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide.

Scientific Research Applications

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has also been found to possess anticancer properties by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, (E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide has been shown to exhibit analgesic effects by reducing pain sensitivity in animal models.

properties

IUPAC Name

(E)-N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2S/c1-20-15(12-4-2-5-13(17)10-12)11-18-16(19)8-7-14-6-3-9-21-14/h2-10,15H,11H2,1H3,(H,18,19)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBZITSJJDGYBX-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C=CC1=CC=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CNC(=O)/C=C/C1=CC=CS1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(thiophen-2-yl)acrylamide

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